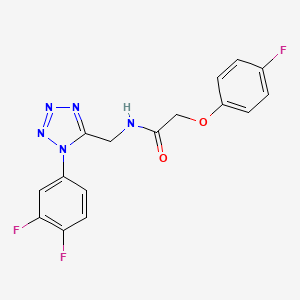![molecular formula C14H15BO4 B2690173 [5-(Benzyloxy)-2-methoxyphenyl]boronic acid CAS No. 2051586-00-4](/img/structure/B2690173.png)
[5-(Benzyloxy)-2-methoxyphenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[5-(Benzyloxy)-2-methoxyphenyl]boronic acid” is a type of organoboron compound. Organoboron compounds are highly valuable building blocks in organic synthesis . They are generally environmentally benign and are readily prepared .
Chemical Reactions Analysis
Organoboron compounds are widely used in Suzuki–Miyaura (SM) cross-coupling, a transition metal catalyzed carbon–carbon bond forming reaction . The reaction involves oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .Aplicaciones Científicas De Investigación
Fluorescence Quenching Studies
Boronic acid derivatives, including [5-(Benzyloxy)-2-methoxyphenyl]boronic acid, have been studied for their fluorescence quenching properties. Research has shown that these compounds can exhibit significant fluorescence quenching when interacting with certain quenchers, such as aniline, in alcohol environments. This property is critical for understanding the conformational changes and intermolecular interactions of these molecules (Geethanjali et al., 2015).
Novel Protecting Group for Boronic Acids
A novel boronic acid protecting group, MPMP-diol, has been developed, which is relevant for the protection and deprotection of boronic acids, including [5-(Benzyloxy)-2-methoxyphenyl]boronic acid. This advancement facilitates reactions under mild conditions with high efficiency, which is essential in synthetic chemistry (Yan et al., 2005).
Synthesis of Heteroaryl-substituted Compounds
In the field of medicinal chemistry, the synthesis of heteroaryl-substituted benzyloxy-benzaldehydes, using boronic acids like [5-(Benzyloxy)-2-methoxyphenyl]boronic acid, is significant. This process involves Suzuki-Miyaura carbon-carbon cross-coupling reactions, demonstrating the compound's value in drug design (Bölcskei et al., 2022).
Metal-free Coupling in Pharmaceutical Industry
The compound has applications in metal-free coupling processes, particularly in the pharmaceutical industry, where it is used to create sp(2)-sp(3) linked bicyclic building blocks, crucial for the development of various pharmaceutical compounds (Allwood et al., 2014).
Potential Antiviral Properties Against SARS-CoV-2
Research has also been conducted to explore the antiviral properties of boron-containing compounds, including [5-(Benzyloxy)-2-methoxyphenyl]boronic acid, against SARS-CoV-2. These studies suggest that such compounds may have potential as effective antiviral agents (Çetiner et al., 2021).
Biological Activity Assessment in Cream Formulations
Finally, the compound has been used in the formulation of creams where its antioxidant, antibacterial, and anticancer activities were evaluated. This indicates its potential application in pharmaceutical and cosmetic industries (Temel et al., 2022).
Direcciones Futuras
Organoboron compounds like “[5-(Benzyloxy)-2-methoxyphenyl]boronic acid” have a promising future in organic synthesis, particularly in Suzuki–Miyaura coupling . The development of more efficient and environmentally friendly synthesis methods for these compounds is a potential area of future research .
Propiedades
IUPAC Name |
(2-methoxy-5-phenylmethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO4/c1-18-14-8-7-12(9-13(14)15(16)17)19-10-11-5-3-2-4-6-11/h2-9,16-17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYRCVKLFXWSDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OCC2=CC=CC=C2)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(Benzyloxy)-2-methoxyphenyl]boronic acid | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2690090.png)
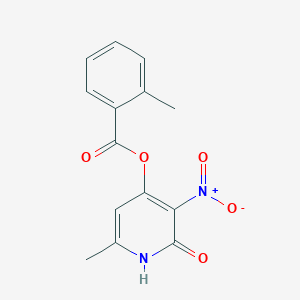
![Benzo[d]thiazol-2-yl(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2690093.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2690094.png)
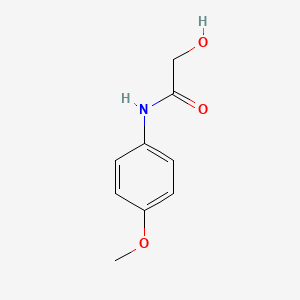
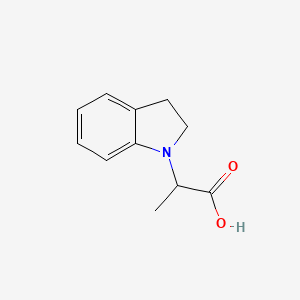
![8-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B2690103.png)
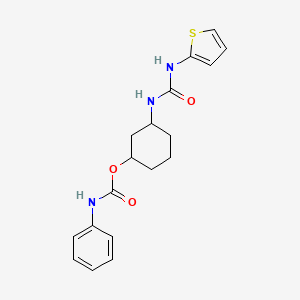
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2690105.png)
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2690107.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methylthio]-3-prop-2-enyl-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one](/img/structure/B2690109.png)
![2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2690110.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2690112.png)
